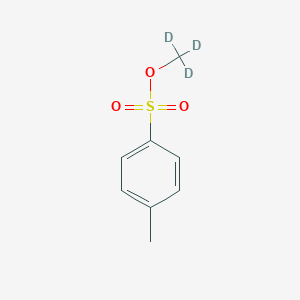

Methyl-D3 P-toluenesulfonate

Beschreibung

BenchChem offers high-quality Methyl-D3 P-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl-D3 P-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

trideuteriomethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-7-3-5-8(6-4-7)12(9,10)11-2/h3-6H,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQUOGPMUUJORT-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OS(=O)(=O)C1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with Methyl-D3 P-toluenesulfonate

In the landscape of modern chemical and pharmaceutical research, the ability to trace metabolic pathways, quantify reaction kinetics, and elucidate complex mechanisms is paramount. Stable isotope labeling has emerged as an indispensable tool in these endeavors, and among the array of available reagents, Methyl-D3 P-toluenesulfonate (D3-MeOTs) holds a place of prominence. This deuterated analog of methyl p-toluenesulfonate serves as a powerful and efficient source for introducing a stable, heavy-isotope methyl group (-CD3) onto a wide variety of nucleophilic substrates.

The incorporation of a deuterium-labeled methyl group offers a distinct mass signature that is readily detectable by mass spectrometry, enabling researchers to distinguish labeled from unlabeled molecules with high precision. This key feature underpins its widespread use in drug metabolism and pharmacokinetic (DMPK) studies, quantitative proteomics, and as an internal standard in analytical chemistry. Furthermore, the substitution of protium with deuterium can subtly influence the physicochemical properties of a molecule, a phenomenon known as the kinetic isotope effect, which can be leveraged to modulate drug metabolism and enhance therapeutic profiles.[1]

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of Methyl-D3 P-toluenesulfonate, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical Properties: A Foundation for Application

The utility of Methyl-D3 P-toluenesulfonate in a laboratory setting is fundamentally governed by its physical and chemical properties. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical synthesis.

Methyl-D3 P-toluenesulfonate is typically a colorless or slightly yellow liquid or a white solid, a characteristic it shares with its non-deuterated counterpart.[2][3] Its physical state at ambient temperature is dependent on purity. Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 7575-93-1 | [2][3][4] |

| Molecular Formula | C₈H₇D₃O₃S | [2][3] |

| Molecular Weight | 189.247 g/mol | [2][3] |

| Appearance | Colorless or slightly yellow liquid or white solid | [2][3] |

| Melting Point | 27.8 °C | [2] |

| Boiling Point | 82-84 °C at 0.001 Torr | [2][5] |

| Solubility | Soluble in acetone and methanol.[5] Insoluble in water; slightly soluble in petroleum ether; soluble in ether, benzene, chloroform.[6] | |

| Isotopic Enrichment | ≥99 atom % D | [4] |

Storage and Stability: For long-term use, Methyl-D3 P-toluenesulfonate should be stored at 2-8°C, sealed, and protected from light.[3] The compound is stable under recommended storage conditions; however, re-analysis for chemical purity is advised for material that has been stored for extended periods.[4]

Synthesis and Reactivity: The Art of Deuterated Methylation

The primary application of Methyl-D3 P-toluenesulfonate lies in its ability to act as a potent methylating agent, transferring a trideuteromethyl group to a nucleophile. The p-toluenesulfonate (tosylate) group is an excellent leaving group, facilitating nucleophilic substitution reactions.

Synthesis

The synthesis of Methyl-D3 P-toluenesulfonate typically involves the reaction of deuterated methanol (CD₃OH) with p-toluenesulfonyl chloride in the presence of a base. This method is analogous to the preparation of the non-deuterated compound.[7]

Experimental Protocol: Synthesis of Methyl-D3 P-toluenesulfonate

-

Reagents:

-

p-Toluenesulfonyl chloride

-

Trideuteromethanol (CD₃OH)

-

Sodium hydroxide (or other suitable base)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Water

-

-

Procedure:

-

Dissolve trideuteromethanol in tetrahydrofuran in a reaction vessel equipped with a stirrer and cooled in an ice bath (0-5°C).

-

Slowly add sodium hydroxide to the solution to form the corresponding alkoxide.

-

In a separate vessel, dissolve p-toluenesulfonyl chloride in tetrahydrofuran.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled trideuteromethanol/base mixture, maintaining the temperature between -5 and 20°C.

-

Allow the reaction to proceed for several hours at room temperature.

-

The reaction is then quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or toluene).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude Methyl-D3 P-toluenesulfonate.

-

Further purification can be achieved by vacuum distillation.

-

Reactivity and Mechanism

Methyl-D3 P-toluenesulfonate is a strong electrophile and readily undergoes Sₙ2 reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carboxylates. The tosylate anion is a very stable leaving group due to resonance delocalization of the negative charge over the sulfonate group, which drives the reaction forward.

Caption: Sₙ2 reaction mechanism of methylation.

The choice of solvent and base is critical for optimizing the reaction conditions. Aprotic polar solvents such as DMF, DMSO, or acetonitrile are often employed to enhance the nucleophilicity of the attacking species.

Spectroscopic Analysis: Confirming Isotopic Incorporation

Unequivocal characterization of Methyl-D3 P-toluenesulfonate and its reaction products is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: In the proton NMR spectrum of Methyl-D3 P-toluenesulfonate, the characteristic singlet for the methyl protons (around 3.20 ppm in CDCl₃) is absent, confirming the deuteration of the methyl group.[2] The aromatic protons of the tosyl group will appear as two doublets in the region of 7.71-7.88 ppm.[2]

-

²H NMR (Deuterium NMR): A signal corresponding to the deuterium nuclei of the -CD₃ group will be observed, providing direct evidence of isotopic labeling.

-

¹³C NMR: The carbon of the deuterated methyl group will exhibit a multiplet due to coupling with deuterium, and its chemical shift will be slightly different from that of a non-deuterated methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the incorporation of the deuterium label. The molecular ion peak in the mass spectrum of Methyl-D3 P-toluenesulfonate will be observed at m/z 189, which is three mass units higher than that of the unlabeled compound (m/z 186). This mass shift is a definitive indicator of successful deuteration.

Applications in Research and Drug Development

The unique properties of Methyl-D3 P-toluenesulfonate make it a valuable reagent in several key areas of scientific research.

Stable Isotope Labeling in Drug Metabolism Studies

A primary application of Methyl-D3 P-toluenesulfonate is in the synthesis of deuterated drug candidates or their metabolites.[5] By introducing a -CD₃ group, researchers can use mass spectrometry to track the metabolic fate of a drug molecule in vitro and in vivo. The distinct mass signature of the deuterated compound allows for its easy differentiation from endogenous molecules and non-deuterated drug forms.

Caption: Workflow for drug metabolism studies.

Internal Standards for Quantitative Analysis

In quantitative mass spectrometry-based assays, such as those used in pharmacokinetics, the use of a stable isotope-labeled internal standard is the gold standard. A deuterated version of the analyte, prepared using Methyl-D3 P-toluenesulfonate, will co-elute with the unlabeled analyte during chromatography and exhibit similar ionization efficiency in the mass spectrometer. This co-analysis allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Mechanistic and Kinetic Isotope Effect Studies

The replacement of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). By synthesizing deuterated molecules with Methyl-D3 P-toluenesulfonate, researchers can probe reaction mechanisms. If the C-H bond of the methyl group is broken in the rate-determining step of a reaction, a significant KIE will be observed, providing valuable mechanistic insight.

Safety and Handling

Methyl-D3 P-toluenesulfonate, like its non-deuterated analog, is a corrosive and toxic substance.[4][6] It is harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10] It is also a potential skin sensitizer.[8] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this reagent.[8][9] All work should be conducted in a well-ventilated fume hood.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[9][10][11]

Conclusion

Methyl-D3 P-toluenesulfonate is a versatile and powerful reagent for the introduction of a trideuteromethyl group into a wide array of molecules. Its well-defined chemical properties, predictable reactivity, and the distinct mass signature it imparts make it an invaluable tool for researchers in drug discovery, biochemistry, and analytical chemistry. A thorough understanding of its properties, synthesis, and safe handling practices, as outlined in this guide, will enable scientists to effectively leverage this important isotopically labeled compound to advance their research objectives.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6645, Methyl p-toluenesulfonate. [Link]

- Google Patents.

-

ChemWhat. METHYL-D3 P-TOLUENESULFONATE CAS#: 7575-93-1. [Link]

-

Watsonnoke Scientific Ltd. methyl-d3 p-toluenesulfonate cas 7575-93-1. [Link]

-

Sciencemadness Discussion Board. Preparation of methyl tosylate, safe methylating agent. [Link]

-

National Institutes of Health. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. [Link]

-

ResearchGate. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry. [Link]

-

Ottokemi. Methyl p-toluenesulphonate, 98% 80-48-8. [Link]

-

National Institutes of Health. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. [Link]

Sources

- 1. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. watsonnoke.com [watsonnoke.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. METHYL-D3 P-TOLUENESULFONATE | 7575-93-1 [chemicalbook.com]

- 6. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sciencemadness.org [sciencemadness.org]

- 8. 对甲苯磺酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. fishersci.com [fishersci.com]

- 11. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to Methyl-D3 P-toluenesulfonate: Properties, Synthesis, and Applications in Isotopic Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl-D3 P-toluenesulfonate (M-d3-PTS) is a deuterated analog of methyl p-toluenesulfonate, a powerful and versatile methylating agent. The incorporation of a deuterium-labeled methyl group makes M-d3-PTS an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in mechanistic organic chemistry. The presence of the three deuterium atoms provides a distinct mass shift, facilitating the tracking and quantification of molecules in complex biological matrices by mass spectrometry. This guide provides a comprehensive overview of the physical and chemical properties of Methyl-D3 P-toluenesulfonate, detailed protocols for its synthesis and analysis, and insights into its critical applications in modern research.

Physicochemical Properties

The physical and chemical characteristics of Methyl-D3 P-toluenesulfonate are fundamental to its handling, storage, and application. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 7575-93-1 | [1][2][3][4] |

| Molecular Formula | C₈H₇D₃O₃S | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][3][4] |

| Appearance | Colorless or slightly yellow liquid or white solid | [1][2] |

| Melting Point | 27.8 °C | [1] |

| Boiling Point | 82-84 °C at 0.001 Torr; 117 °C at 1.875 Torr | [1] |

| Refractive Index | 1.5179 at 20 °C (589 nm) | [1] |

| Solubility | Insoluble in water; soluble in ether, alcohol, benzene, chloroform | [5] |

| Isotopic Enrichment | Typically ≥99 atom % D | [3] |

| Storage | Store at 2-8°C, sealed and protected from light | [2] |

Synthesis and Purification

The synthesis of Methyl-D3 P-toluenesulfonate is typically achieved through the esterification of p-toluenesulfonyl chloride with deuterated methanol (Methanol-d4 or Methanol-d3). This reaction is a variation of the well-established Schotten-Baumann reaction conditions, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthetic Workflow

Caption: Synthetic workflow for Methyl-D3 P-toluenesulfonate.

Detailed Synthetic Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and desired scale.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve p-toluenesulfonyl chloride in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of the base and methanol-d3.

-

Reagent Addition: Slowly add a base, such as pyridine or triethylamine, to the cooled solution. Following the base, add methanol-d3 dropwise. The slow addition rate is critical to prevent a rapid temperature increase and potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding cold water. If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with dilute hydrochloric acid (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ether-petroleum ether) to yield the pure Methyl-D3 P-toluenesulfonate.[5]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized Methyl-D3 P-toluenesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is used to confirm the structure of the aromatic and non-deuterated methyl groups. In a CDCl₃ solvent, the aromatic protons will appear as two doublets in the range of 7.3-7.8 ppm, and the methyl group on the toluene ring will be a singlet around 2.4 ppm. The absence of a signal around 3.8 ppm (typical for the non-deuterated methyl ester) confirms the high isotopic enrichment.

-

²H NMR: Deuterium NMR can be used to confirm the presence of deuterium at the methyl ester position.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the toluene methyl carbon, and the deuterated methyl ester carbon. The signal for the deuterated carbon will be a multiplet due to C-D coupling and will be shifted slightly upfield compared to its non-deuterated counterpart.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic purity of Methyl-D3 P-toluenesulfonate. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The mass spectrum will show a molecular ion peak corresponding to the mass of the deuterated compound (m/z 189.25).[1][3][4] The relative intensities of the molecular ion peak and any peaks corresponding to partially deuterated or non-deuterated species can be used to calculate the isotopic enrichment.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the sulfonate group (S=O stretching) and the aromatic ring.

Applications in Drug Development and Research

The primary utility of Methyl-D3 P-toluenesulfonate lies in its role as a precursor for introducing a stable isotope-labeled methyl group into drug candidates or other molecules of interest. This is a cornerstone of modern drug discovery and development.

Isotopic Labeling for Pharmacokinetic Studies

Caption: Use of M-d3-PTS in generating internal standards for PK studies.

In DMPK studies, a deuterated version of a drug is often used as an internal standard for quantitative analysis by LC-MS/MS. The deuterated standard co-elutes with the non-deuterated drug from the LC column but is distinguished by its higher mass in the mass spectrometer. This allows for precise and accurate quantification of the drug in biological samples by correcting for variations in sample preparation and instrument response. Methyl-D3 P-toluenesulfonate serves as an efficient reagent for the late-stage introduction of a deuterated methyl group onto a drug molecule or its synthetic precursor, provided a suitable nucleophilic site (such as a phenol, amine, or thiol) is available.

Mechanistic Studies

In organic chemistry, isotope labeling is a powerful technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), where a C-D bond reacts slower than a C-H bond, can provide valuable information about the rate-determining step of a reaction. Methyl-D3 P-toluenesulfonate can be used to introduce a deuterated methyl group to study the mechanisms of methylation reactions and other transformations involving methyl groups.

Safety and Handling

Methyl-D3 P-toluenesulfonate is a corrosive and toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][6] All manipulations should be performed in a well-ventilated fume hood. It is stable under recommended storage conditions but should be kept away from moisture, as it can hydrolyze.[3] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9]

Conclusion

Methyl-D3 P-toluenesulfonate is a key enabling reagent for researchers in the pharmaceutical industry and academia. Its ability to efficiently introduce a stable, isotopically labeled methyl group is fundamental to modern analytical techniques for drug quantification and for probing reaction mechanisms. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and analytical protocols, ensures its effective and safe utilization in the laboratory.

References

-

PubChem. Methyl p-toluenesulfonate. National Center for Biotechnology Information. [Link]

-

ChemWhat. METHYL-D3 P-TOLUENESULFONATE CAS#: 7575-93-1. [Link]

- Google Patents.

-

Watsonnoke Scientific Ltd. methyl-d3 p-toluenesulfonate cas 7575-93-1. [Link]

-

PubChem. p-Toluenesulfonic acid. National Center for Biotechnology Information. [Link]

-

Nature Communications. Installation of d3-methyl group to drugs by continuous-flow solid-phase synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Methylation: The Importance of Methyl p-Toluenesulfonate in Chemical Processes. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Diverse Applications of Methyl p-Toluenesulfonate in Industry. [Link]

-

PubChem. IR-813 p-Toluenesulfonate. National Center for Biotechnology Information. [Link]

-

PubMed. Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins. [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. watsonnoke.com [watsonnoke.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Methyl p-toluenesulfonate | C8H10O3S | CID 6645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. fishersci.com [fishersci.com]

- 8. Methyl p-toluenesulfonate - Safety Data Sheet [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Introduction to stable isotope labeling in mass spectrometry

An In-Depth Technical Guide to Stable Isotope Labeling in Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

Stable isotope labeling has become an indispensable tool in mass spectrometry-based quantitative proteomics, enabling accurate and robust measurement of changes in protein abundance and turnover. This guide provides a comprehensive overview of the core principles, methodologies, and applications of stable isotope labeling for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Fundamental Principle of Stable Isotope Labeling

At its core, stable isotope labeling in mass spectrometry (MS) relies on the incorporation of "heavy" non-radioactive isotopes into proteins or peptides, which generates a predictable mass shift in the resulting mass spectra. By comparing the signal intensities of the "light" (natural abundance) and "heavy" (isotope-labeled) forms of a peptide, we can accurately quantify the relative abundance of that peptide between different samples.

The key to this technique is that the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, ²H) does not significantly alter the physicochemical properties of the molecules. Labeled and unlabeled peptides exhibit nearly identical chromatographic retention times and ionization efficiencies, ensuring that any observed differences in signal intensity are directly proportional to their relative abundance.

Key Labeling Strategies: A Comparative Overview

There are three primary strategies for introducing stable isotopes into proteins or peptides: metabolic labeling, chemical labeling, and enzymatic labeling. The choice of strategy depends on the experimental goals, sample type, and available resources.

| Labeling Strategy | Point of Incorporation | Advantages | Disadvantages | Common Applications |

| Metabolic Labeling (e.g., SILAC) | In vivo or in cell culture during protein synthesis | High accuracy and precision; labeling occurs early, minimizing experimental variability. | Limited to cell culture or organisms that can be metabolically labeled; can be expensive. | Quantitative proteomics of cultured cells, protein turnover studies. |

| Chemical Labeling (e.g., iTRAQ, TMT) | In vitro on peptides after protein extraction and digestion | Applicable to a wide range of sample types, including tissues and clinical samples; multiplexing capabilities. | Labeling reaction chemistry can sometimes be incomplete or have side reactions; potential for ratio distortion. | Biomarker discovery, drug target identification, post-translational modification analysis. |

| Enzymatic Labeling (e.g., ¹⁸O-labeling) | In vitro during or after proteolytic digestion | Relatively inexpensive and simple to implement. | Can have incomplete labeling, leading to complex spectra; not easily multiplexed. | Validation of proteomics results, targeted quantification. |

Metabolic Labeling: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique that involves growing cells in media where a specific natural ("light") amino acid is replaced by its "heavy" stable isotope-containing counterpart. Typically, arginine (Arg) and lysine (Lys) are used because trypsin, the most common enzyme for protein digestion in proteomics, cleaves after these residues, ensuring that every resulting tryptic peptide (except the C-terminal peptide) will contain at least one labeled amino acid.

SILAC Experimental Workflow

A typical SILAC experiment involves three cell populations: one grown in "light" medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys), a second in "medium" medium (e.g., ¹³C₆-Arg, ⁴H₂-Lys), and a third in "heavy" medium (e.g., ¹³C₆¹⁵N₄-Arg, ¹³C₆¹⁵N₂-Lys). This allows for the comparison of up to three different experimental conditions.

Caption: The SILAC experimental workflow, from cell labeling to data analysis.

Step-by-Step SILAC Protocol

-

Cell Culture: Grow cells for at least five to six doublings in SILAC-specific media to ensure complete incorporation of the heavy amino acids.

-

Experimental Treatment: Apply the desired experimental conditions to the different cell populations.

-

Cell Lysis and Protein Extraction: Harvest and lyse the cells from each condition separately.

-

Protein Quantification and Mixing: Quantify the protein concentration in each lysate and then combine equal amounts of protein from each condition.

-

Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the relative abundance of peptides by comparing the intensities of the light, medium, and heavy isotopic envelopes in the mass spectra.

Causality Behind SILAC Choices

-

Why Arginine and Lysine? Trypsin cleaves C-terminal to arginine and lysine residues. By labeling these amino acids, we ensure that the vast majority of tryptic peptides will be labeled, allowing for broad proteome coverage.

-

Why at least 5-6 cell doublings? This ensures that the natural "light" amino acids are fully replaced by their "heavy" counterparts, leading to complete and uniform labeling across the proteome. Incomplete labeling can complicate data analysis and introduce quantification errors.

Chemical Labeling: Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT)

Chemical labeling strategies, such as iTRAQ and TMT, utilize chemical reagents that react with the primary amines of peptides to introduce isobaric tags. These tags consist of a reporter group, a balancer group, and a peptide-reactive group. In a multiplexed experiment, peptides from different samples are labeled with different isobaric tags. The key feature of these tags is that they have the same total mass, so identically labeled peptides from different samples are indistinguishable in the MS1 scan. However, upon fragmentation in the MS/MS scan, the reporter ions are released, and their relative intensities are used for quantification.

iTRAQ/TMT Experimental Workflow

Caption: The general workflow for isobaric tagging experiments like iTRAQ and TMT.

Step-by-Step iTRAQ/TMT Protocol

-

Protein Extraction and Digestion: Extract proteins from each sample and digest them into peptides.

-

Peptide Labeling: Label the peptides from each sample with a different isobaric tag reagent.

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.

-

Fractionation (Optional but Recommended): To reduce sample complexity and increase proteome coverage, the mixed peptide sample is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.

-

LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS. A key aspect of the MS method is to use a higher-energy collision-induced dissociation (HCD) or similar fragmentation technique that efficiently generates the low-mass reporter ions.

-

Data Analysis: Identify the peptides from the MS/MS spectra and quantify their relative abundance based on the intensities of the reporter ions.

Causality Behind iTRAQ/TMT Choices

-

Why Isobaric Tags? The isobaric nature of the tags simplifies the MS1 spectrum, as all labeled forms of a peptide have the same m/z. This reduces spectral complexity and allows for more accurate peptide identification.

-

Why Multiplexing? Multiplexing allows for the simultaneous analysis of multiple samples, which increases throughput and reduces instrument time. It also minimizes technical variability between runs, as all samples are processed and analyzed together after labeling.

Data Analysis and Interpretation

The final step in any stable isotope labeling experiment is the analysis and interpretation of the mass spectrometry data. Specialized software packages are used to identify peptides, extract the quantitative information from the labeled pairs or reporter ions, and perform statistical analysis to determine which proteins are significantly changing in abundance.

It is crucial to apply appropriate statistical tests and to consider factors such as protein-level summarization, normalization, and correction for multiple hypothesis testing to ensure the reliability of the results.

Conclusion

Stable isotope labeling has revolutionized quantitative proteomics by providing a robust and accurate means to measure changes in protein expression. The choice between metabolic and chemical labeling strategies depends on the specific biological question and the nature of the samples. By understanding the underlying principles and the causality behind the experimental choices, researchers can design and execute powerful experiments to gain deeper insights into complex biological systems.

References

-

Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable Isotope Labeling by Amino Acids in Cell Culture, SILAC, as a Simple and Accurate Approach to Expression Proteomics. Molecular & Cellular Proteomics, 1(5), 376-386. [Link]

-

Mann, M. (2006). Functional and quantitative proteomics using SILAC. Nature Reviews Molecular Cell Biology, 7(9), 685-695. [Link]

-

Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Hamon, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]

An In-Depth Technical Guide to Methyl-D3 P-toluenesulfonate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl-D3 P-toluenesulfonate, a critical isotopically labeled internal standard for sensitive and accurate quantitative analysis. We will delve into the intricacies of sourcing this compound, its practical applications in mass spectrometry, and the underlying scientific principles that ensure data integrity. This document is designed to be a practical resource for professionals in research and drug development, offering field-proven insights and detailed methodologies.

Introduction to Methyl-D3 P-toluenesulfonate: Properties and Significance

Methyl-D3 P-toluenesulfonate (CAS No. 7575-93-1) is the deuterated analog of methyl p-toluenesulfonate. In this compound, the three hydrogen atoms of the methyl group are replaced with deuterium, a stable, non-radioactive isotope of hydrogen. This isotopic substitution results in a mass shift of +3 atomic mass units compared to the unlabeled compound, a key feature exploited in mass spectrometry-based quantification.

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₈H₇D₃O₃S |

| Molecular Weight | Approximately 189.25 g/mol |

| Appearance | Colorless to slightly yellow liquid or white solid |

| Boiling Point | 82-84 °C at 0.001 Torr[1] |

| Melting Point | 27.8 °C[1] |

The primary significance of Methyl-D3 P-toluenesulfonate lies in its role as an internal standard (IS) in analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods.[2] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because its physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the internal standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, thereby effectively compensating for variations in extraction efficiency, injection volume, and matrix effects.[3]

Sourcing and Qualification of Methyl-D3 P-toluenesulfonate

The reliability of any quantitative analytical method is fundamentally dependent on the quality of the reference standards used. Therefore, the selection and qualification of a reputable supplier for Methyl-D3 P-toluenesulfonate is a critical first step.

Identifying Potential Suppliers

A number of chemical suppliers specialize in isotopically labeled compounds. When sourcing Methyl-D3 P-toluenesulfonate, it is advisable to consider suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) with details on chemical purity and isotopic enrichment.

Table of Representative Suppliers:

| Supplier | Product Number (Example) | Isotopic Enrichment (Typical) | Chemical Purity (Typical) | Available Quantities |

| CDN Isotopes | D-5939 | ≥99 atom % D[4] | Not specified | 0.5 g, 1 g[4] |

| Sigma-Aldrich (Merck) | ADVH9887F5E4 | Not specified | 95.00%[3] | Contact for availability[3] |

| LGC Standards | TRC-M330667 | Not specified | Not specified | 50 mg, 250 mg, 1 g[5] |

| Caming Pharmaceutical Ltd. | N/A | ≥99% | ≥97%[6] | Not specified |

| Simson Pharma Limited | N/A | Not specified | Not specified | In stock[7] |

| Clearsynth | CS-T-58664 | Not specified | Not specified | Not specified |

Note: This table is for illustrative purposes and does not constitute an endorsement of any specific supplier. Availability and specifications are subject to change.

Supplier Qualification Workflow

A robust supplier qualification process is essential to ensure the consistency and quality of your analytical results. This process should be a self-validating system, where each step verifies the suitability of the supplier and the material.

Sources

- 1. researchgate.net [researchgate.net]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Considerations in the analysis of hydrogen exchange mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for Isotopic Labeling in Pharmaceuticals Using Methyl-D3 P-toluenesulfonate

Introduction: The Strategic Role of Isotopic Labeling in Modern Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising lead compound to a clinically approved drug is fraught with challenges. A deep understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is paramount for success.[1][2] Isotopic labeling has emerged as an indispensable tool in this endeavor, providing unparalleled insights into the metabolic fate and pharmacokinetic properties of new chemical entities.[3] Among the stable isotopes, deuterium (²H or D) has garnered significant attention for its unique ability to modify a drug's metabolic profile through the kinetic isotope effect and to serve as a superior internal standard in bioanalytical studies.[4][5]

Methyl-D3 p-toluenesulfonate (also known as d3-methyl tosylate) is a highly effective and versatile reagent for introducing a trideuteromethyl (-CD₃) group into a wide array of pharmaceutical compounds.[6][7] The tosylate group is an excellent leaving group, facilitating the methylation of various nucleophiles such as phenols, amines, and thiols under relatively mild conditions. The resulting deuterated molecules are invaluable in several key areas of drug development:

-

Internal Standards for Bioanalysis: Deuterated analogs are the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) assays.[8][9][10] Since they are chemically identical to the analyte, they co-elute and exhibit nearly identical ionization behavior, effectively correcting for matrix effects, ion suppression, and instrumental variability.[8][11][12] This leads to exceptionally accurate and reproducible quantification of the drug in complex biological matrices like blood and plasma.[9]

-

Metabolic Pathway Elucidation: By strategically placing a deuterium label, researchers can trace the metabolic fate of a drug. The mass shift of 3 Da (for the -CD₃ group) allows for the unambiguous identification of metabolites using mass spectrometry.

-

Modulation of Pharmacokinetics (The Deuterium Kinetic Isotope Effect): The bond between carbon and deuterium is stronger than the carbon-protium (¹H) bond. This difference in bond energy can lead to a slower rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the deuterium kinetic isotope effect (KIE).[4][5][13] By replacing a metabolically labile methyl group with a trideuteromethyl group, it is possible to slow down its metabolism, potentially leading to improved pharmacokinetic properties such as a longer half-life and reduced formation of toxic metabolites.[4][14][15]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl-D3 P-toluenesulfonate for the isotopic labeling of pharmaceuticals. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical analytical techniques for the characterization of the final labeled compounds.

Reagent Profile: Methyl-D3 P-toluenesulfonate

A thorough understanding of the reagent's properties is crucial for its safe and effective use.

| Property | Value | Source |

| Chemical Name | Methyl-d3 p-toluenesulfonate | [6] |

| Synonyms | d3-Methyl Tosylate; p-Toluenesulfonic Acid d3-Methyl Ester | [6] |

| CAS Number | 7575-93-1 | [6][7] |

| Molecular Formula | CH₃C₆H₄SO₃CD₃ | [6] |

| Molecular Weight | 189.24 g/mol | [6] |

| Isotopic Enrichment | Typically ≥99 atom % D | [6] |

| Appearance | Off-white solid | [7] |

| Solubility | Soluble in acetone, methanol, and other organic solvents. | [7][16] |

| Storage | Store at room temperature, protected from moisture. | [6][17] |

| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after extended storage (e.g., three years). | [6] |

Reaction Principle: Nucleophilic Substitution (Sₙ2 Mechanism)

The introduction of the trideuteromethyl group using Methyl-D3 P-toluenesulfonate proceeds via a bimolecular nucleophilic substitution (Sₙ2) reaction. The p-toluenesulfonate (tosylate) anion is an excellent leaving group due to the resonance stabilization of its negative charge. This makes the methyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The general mechanism can be visualized as follows:

-

Activation of the Nucleophile: For weakly acidic nucleophiles like phenols or some amines, a base is required to deprotonate the functional group, thereby increasing its nucleophilicity.

-

Nucleophilic Attack: The activated nucleophile attacks the electrophilic deuterated methyl carbon of the tosylate.

-

Displacement of the Leaving Group: This attack occurs in a single, concerted step, leading to the formation of a new bond with the -CD₃ group and the displacement of the stable tosylate anion.

Experimental Protocols

Safety First: Methyl-D3 p-toluenesulfonate is a corrosive and potentially harmful chemical.[6] All manipulations should be performed in a well-ventilated laboratory fume hood.[17][18] Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[17][19] Avoid inhalation of dust and contact with skin and eyes.[17][19]

Protocol 1: O-Deuteromethylation of a Phenolic Substrate

This protocol describes a general procedure for the O-methylation of a phenol, a common structural motif in many pharmaceuticals. The choice of base and solvent can be adapted depending on the specific properties of the starting material.

Objective: To synthesize the trideuteromethyl ether of a model phenolic compound (e.g., 4-hydroxyacetophenone).

Materials:

-

4-hydroxyacetophenone (or other phenolic substrate)

-

Methyl-D3 P-toluenesulfonate (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add a suitable volume of anhydrous acetone or DMF to create a stirrable suspension (typically a 0.1-0.5 M concentration of the substrate).

-

Reagent Addition: Add Methyl-D3 P-toluenesulfonate (1.1 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) or to an appropriate temperature (e.g., 60-80°C for DMF).[20]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.[20]

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).[20]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification and Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography on silica gel or by recrystallization.

-

Causality and Insights:

-

Choice of Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate most phenols. Its insolubility in acetone drives the reaction forward by removing the phenoxide from the bulk solution as it forms. For less acidic phenols, a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF or THF may be necessary.

-

Stoichiometry: A slight excess of the methylating agent (1.1 eq) ensures complete conversion of the starting material. A larger excess of the base (1.5 eq) ensures complete deprotonation and neutralizes the p-toluenesulfonic acid byproduct that could potentially form.

-

Solvent: Acetone is a good choice for many reactions due to its appropriate boiling point and ease of removal. DMF can be used for less reactive substrates as it allows for higher reaction temperatures. Ensure solvents are anhydrous as water can hydrolyze the tosylate reagent.

Protocol 2: N-Deuteromethylation of an Amine Substrate

This protocol outlines a general method for the methylation of a primary or secondary amine. Note that over-alkylation to form quaternary ammonium salts can be a competing reaction, especially with primary amines.[21]

Objective: To synthesize the N-trideuteromethyl derivative of a model secondary amine (e.g., morpholine).

Materials:

-

Morpholine (or other amine substrate)

-

Methyl-D3 P-toluenesulfonate (1.05 eq)

-

Potassium carbonate (K₂CO₃) or a non-nucleophilic base like triethylamine (TEA) (2.0 eq)

-

Acetonitrile (ACN), anhydrous

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask with a magnetic stir bar, dissolve the amine substrate (1.0 eq) and the base (2.0 eq) in anhydrous acetonitrile.

-

Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of Methyl-D3 P-toluenesulfonate (1.05 eq) in a small amount of acetonitrile dropwise over 10-15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or LC-MS. The product will be more nonpolar than the starting amine.

-

Workup:

-

Quench the reaction by adding water.

-

Extract the aqueous mixture with DCM or EtOAc (3x).

-

Combine the organic extracts and wash with brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification and Isolation:

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel.

-

Causality and Insights:

-

Base Selection: The base serves to neutralize the p-toluenesulfonic acid formed during the reaction.[22] A non-nucleophilic base like TEA is often preferred to avoid it competing with the substrate amine in the methylation reaction.

-

Controlling Over-alkylation: Using a slight excess of the methylating agent and carefully controlling the stoichiometry is key. For primary amines, using a large excess of the amine can favor mono-alkylation. Alternatively, protecting the amine as a sulfonamide, followed by alkylation and deprotection, can be a more controlled approach.[22]

-

Reaction Temperature: The initial cooling to 0°C helps to control the initial exothermic reaction upon addition of the reactive tosylate.

Analytical Characterization of Labeled Products

Verifying the successful incorporation of the deuterium label and the purity of the final compound is a critical, self-validating step in the protocol. A combination of Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.[23][24]

Mass Spectrometry (MS)

-

Objective: To confirm the mass shift corresponding to the incorporation of the -CD₃ group and to assess isotopic enrichment.

-

Procedure: Analyze the purified product using a high-resolution mass spectrometer (HRMS) such as a TOF or Orbitrap instrument.

-

Expected Outcome: The molecular ion peak ([M+H]⁺ or [M]⁺˙) should be observed at a mass 3.0188 Da higher than the unlabeled analogue (mass of 3 x D = 3 x 2.0141 Da; mass of 3 x H = 3 x 1.0078 Da; Difference ≈ 3.019 Da). The isotopic cluster will confirm the high enrichment of the D₃-isotopologue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the structure of the product and verify the position of the deuterium label.[24][25]

-

¹H NMR:

-

Procedure: Acquire a standard proton NMR spectrum.

-

Expected Outcome: The signal corresponding to the methyl protons in the unlabeled compound will be absent or significantly diminished (to <1% of its expected integration) in the spectrum of the deuterated product. All other proton signals of the molecular scaffold should remain unchanged.

-

-

¹³C NMR:

-

Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Outcome: The signal for the deuterated methyl carbon will appear as a multiplet (typically a 1:3:6:7:6:3:1 septet) due to coupling with the three deuterium nuclei (spin I=1). Its chemical shift will be slightly upfield compared to the corresponding -CH₃ carbon.

-

-

²H NMR:

-

Procedure: Acquire a deuterium NMR spectrum.

-

Expected Outcome: A single resonance in the region expected for a methyl group will confirm the presence and chemical environment of the deuterium label.

-

Workflow Visualization

Conclusion and Future Perspectives

Methyl-D3 p-toluenesulfonate is a robust and highly efficient reagent for the introduction of a trideuteromethyl group into pharmaceutical compounds. The protocols and principles outlined in this guide provide a solid foundation for its application in drug discovery and development. The use of deuterated compounds as internal standards is a well-established practice that significantly enhances the quality and reliability of bioanalytical data, a cornerstone of regulatory submissions.[8] Furthermore, the strategic use of deuteration to modulate metabolic pathways via the kinetic isotope effect represents an exciting frontier in medicinal chemistry, offering a novel approach to improving the safety and efficacy profiles of drug candidates.[13][15] As analytical instrumentation continues to advance in sensitivity and resolution, the applications for stable isotope labeling in pharmaceutical science will undoubtedly continue to expand, further cementing its role as a critical technology in the development of new medicines.

References

- ResolveMass Laboratories Inc. (2025).

- C/D/N Isotopes Inc.

- Organic Chemistry Portal.p-Toluenesulfonamides.

- IJRPS. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- C/D/N Isotopes Inc.

- ChemicalBook.

- PubMed. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs.

- Fisher Scientific. (2010).

- ACS Publications. (2022). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.

- PLOS. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs.

- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- Wikipedia.

- Benchchem. (2025).

- ResearchGate. (2025). Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Zhihu.

- AptoChem.

- Thermo Fisher Scientific. (2010).

- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- ResearchGate. (2025).

- ACS Publications. (2013). Using Deuterium in Drug Discovery: Leaving the Label in the Drug.

- Chemistry LibreTexts. (2025). Reactions of Amines.

- NIH. (2011). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions.

- University of Groningen. (2022).

- European Commission. (2019).

- Chemicals Knowledge Hub. (2023).

- Ningbo Inno Pharmchem Co., Ltd. (2023). Understanding Methyl Toluenesulfonate: Properties, Synthesis, and Industrial Significance.

Sources

- 1. Documents download module [ec.europa.eu]

- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 3. researchgate.net [researchgate.net]

- 4. Deuterated drug - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. METHYL-D3 P-TOLUENESULFONATE | 7575-93-1 [chemicalbook.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One [journals.plos.org]

- 16. nbinno.com [nbinno.com]

- 17. cdnisotopes.com [cdnisotopes.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. fishersci.com [fishersci.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. p-Toluenesulfonamides [organic-chemistry.org]

- 23. An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. resolvemass.ca [resolvemass.ca]

- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

Application of Methyl-D3 P-toluenesulfonate in NMR Studies: A Detailed Guide for Researchers

Introduction: The Strategic Advantage of Isotopic Labeling in NMR

In the landscape of modern analytical chemistry and drug development, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for structural elucidation and quantitative analysis.[1] The precision of NMR can be significantly enhanced through the strategic use of isotopically labeled compounds.[2] Methyl-D3 P-toluenesulfonate (D3-MeOTs), a deuterated analog of the widely used methylating agent methyl p-toluenesulfonate, offers a powerful tool for researchers.[3] Its utility stems from the replacement of protium (¹H) with deuterium (²H) in the methyl group. This substitution provides a unique NMR signature, enabling clearer and more precise analyses.

This guide provides an in-depth exploration of the applications of Methyl-D3 P-toluenesulfonate in NMR studies, complete with detailed protocols for its use as both a derivatizing agent and a quantitative NMR (qNMR) internal standard. The methodologies described herein are designed to be robust and self-validating, empowering researchers to achieve high-quality, reproducible results.

Core Properties and Advantages of Methyl-D3 P-toluenesulfonate

The primary advantage of using D3-MeOTs in ¹H NMR is the near absence of a signal from the deuterated methyl group in the proton spectrum. Deuterium has a different gyromagnetic ratio and resonance frequency than protium, meaning it is "silent" in a standard ¹H NMR experiment.[4][5] This property is invaluable for two main applications:

-

Derivatization for Signal Simplification and Reaction Monitoring: By introducing a "silent" methyl group onto a molecule of interest, complex ¹H NMR spectra can be simplified. This is particularly useful for tracking the site of methylation without introducing additional overlapping proton signals.

-

Quantitative NMR (qNMR) Internal Standard: The distinct, sharp signal of the aromatic protons of the tosylate group, combined with the known concentration of the deuterated methyl group, makes D3-MeOTs an excellent candidate for an internal standard in qNMR.[6]

| Property | Value | Significance in NMR Studies |

| Molecular Formula | C₈H₇D₃O₃S | Deuterated methyl group is key to its application. |

| Molecular Weight | 189.25 g/mol | Essential for accurate concentration calculations in qNMR. |

| Isotopic Purity | Typically >98 atom % D | High isotopic purity ensures minimal interference from residual protonated species. |

| ¹H NMR Signals | Aromatic protons (approx. 7.4-7.8 ppm) | Provide a clear, quantifiable signal for use as a qNMR standard. |

Application 1: Derivatization Agent for Mechanistic and Structural Studies

Methyl-D3 P-toluenesulfonate serves as a powerful derivatizing agent to introduce a deuterated methyl group onto a substrate. This is particularly advantageous when the introduction of a standard methyl group would lead to signal overlap in the ¹H NMR spectrum, complicating analysis.

Causality Behind Experimental Choices: The choice of a deuterated methylating agent is driven by the need to unambiguously confirm the site of methylation. By using D3-MeOTs, the researcher can acquire ¹H NMR spectra before and after the reaction. The disappearance of a proton signal from a nucleophilic site (e.g., -OH, -NH, -SH) and the absence of a new methyl signal in the proton spectrum provides strong evidence of successful methylation at that specific position. Confirmation can then be achieved by observing the appearance of the corresponding signal in the ¹³C NMR spectrum (a triplet due to C-D coupling) or by ²H NMR spectroscopy.

Experimental Protocol: Derivatization of a Phenolic Compound

This protocol details the methylation of a generic phenol using Methyl-D3 P-toluenesulfonate for NMR analysis.

Materials:

-

Phenolic substrate

-

Methyl-D3 P-toluenesulfonate (D3-MeOTs)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the phenolic substrate (1 equivalent) in anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 equivalents) to the solution. Stir the suspension vigorously for 10 minutes at room temperature.

-

Methylation: Add Methyl-D3 P-toluenesulfonate (1.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetone.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Sample Preparation for NMR: Accurately weigh a portion of the purified product and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.[7]

NMR Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

(Optional) Acquire a ²H NMR spectrum.

Expected Observations:

-

In the ¹H NMR spectrum, the signal corresponding to the phenolic proton will have disappeared. No new methyl singlet will be observed in the typical methyl region (around 3-4 ppm).

-

In the ¹³C NMR spectrum, a new signal corresponding to the deuterated methyl carbon will appear. This signal will likely be a triplet due to the one-bond coupling with deuterium.[8]

Caption: Workflow for derivatization using D3-MeOTs.

Application 2: Internal Standard for Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the concentration or purity of a substance without the need for a calibration curve of the analyte itself.[1] The accuracy of qNMR relies heavily on the use of a suitable internal standard.[6][9] Methyl-D3 P-toluenesulfonate is an excellent candidate for an internal standard in ¹H qNMR.

Causality Behind Experimental Choices: An ideal internal standard should possess several key characteristics:

-

High purity and stability.[9]

-

Signals that do not overlap with analyte signals.[6]

-

A known number of protons giving rise to the quantifiable signal.

-

Good solubility in the chosen NMR solvent.[9]

D3-MeOTs meets these criteria well. The aromatic protons of the tosylate group typically resonate in a region of the ¹H NMR spectrum (around 7.4-7.8 ppm) that is often free from analyte signals. The deuteration of the methyl group eliminates a potentially interfering signal. By accurately weighing both the analyte and the D3-MeOTs internal standard, the concentration or purity of the analyte can be calculated by comparing the integral of a known number of analyte protons to the integral of the aromatic protons of the standard.

Experimental Protocol: qNMR Purity Determination

This protocol provides a step-by-step method for determining the purity of an analyte using Methyl-D3 P-toluenesulfonate as an internal standard.

Materials:

-

Analyte of interest

-

Methyl-D3 P-toluenesulfonate (as the internal standard, with a certified purity if possible)

-

High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃)[7]

-

High-precision analytical balance

Procedure:

-

Weighing: Accurately weigh the analyte (e.g., 10-20 mg) and the Methyl-D3 P-toluenesulfonate internal standard (e.g., 5-10 mg) into the same clean, dry vial. It is crucial to record the weights with high precision.[6]

-

Dissolution: Add a precise volume of the chosen deuterated solvent (e.g., 0.7 mL) to the vial to dissolve both the analyte and the internal standard completely.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition:

-

Ensure the NMR spectrometer is properly tuned and shimmed.

-

Set the pulse angle to 90°.

-

Crucially, set the relaxation delay (d1) to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated. This ensures complete relaxation and accurate integration.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Data Processing and Calculation:

-

Phasing and Baseline Correction: Carefully phase the spectrum and perform a meticulous baseline correction across the signals of interest.

-

Integration: Integrate the well-resolved signal from the analyte and the aromatic signals of the D3-MeOTs.

-

Calculation: Use the following formula to calculate the purity of the analyte:

Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( MWanalyte / MWstd ) * ( mstd / manalyte ) * Puritystd (%)

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal (for D3-MeOTs, this is typically 4 for the aromatic protons)

-

MW = Molecular weight

-

m = mass

-

Puritystd = Purity of the internal standard

-

Caption: Workflow for qNMR analysis using D3-MeOTs.

Conclusion

Methyl-D3 P-toluenesulfonate is a versatile and powerful reagent for advanced NMR studies. Its ability to introduce a "silent" methyl group makes it an invaluable tool for simplifying complex spectra and elucidating reaction mechanisms. Furthermore, its properties as a stable, non-interfering compound with distinct quantifiable signals make it an excellent internal standard for high-precision qNMR analysis. By following the detailed protocols outlined in this guide, researchers in drug development and chemical sciences can leverage the unique advantages of Methyl-D3 P-toluenesulfonate to achieve more accurate and reliable NMR data.

References

-

Scharlab. Solvents, deuterated for NMR for laboratory. [Link]

-

ResolveMass. What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. [Link]

-

PubMed. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. [Link]

-

Chromservis. Deuterated - Solvents, Reagents& Accessories. [Link]

-

Isotope Science / Alfa Chemistry. Deuterated Solvents for NMR. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. [Link]

-

ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

-

BIPM. Internal Standard Reference Data for qNMR: 4,4-Dimethyl-4-silapentane-1-sulfonic acid-d6 [ISRD-07]. [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29 (9), 2176–2179. [Link]

-

National Institutes of Health. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

-

PubChem. Methyl p-toluenesulfonate. [Link]

-

Chemical Reviews. Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

-

Jenke, D. R., & Brown, D. S. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 2016, 20(3), 661-669. [Link]

-

Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

-

Cerno Bioscience. Isotope Labeling. [Link]

-

Wikipedia. Isotopic labeling. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

ResearchGate. (PDF) Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. [Link]

-

PubMed. Recent applications of isotopic labeling for protein NMR in drug discovery. [Link]

Sources

- 1. emerypharma.com [emerypharma.com]

- 2. Isotope Labeling - Cerno Bioscience [cernobioscience.com]

- 3. chromservis.eu [chromservis.eu]

- 4. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 5. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for the Use of Methyl-D3 P-toluenesulfonate as an Internal Standard in Mass Spectrometry

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Methyl-D3 P-toluenesulfonate as an internal standard in mass spectrometry-based quantitative analysis. The focus of this guide is on ensuring scientific integrity and providing field-proven insights into the development and validation of robust analytical methods. Detailed protocols for the quantification of potential genotoxic impurities, specifically methyl p-toluenesulfonate, in active pharmaceutical ingredients (APIs) are presented, alongside a thorough discussion of the underlying scientific principles and regulatory considerations.

The Critical Role of Internal Standards in Quantitative Mass Spectrometry

Quantitative analysis by mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), is susceptible to variations that can impact the accuracy and precision of the results. These variations can arise from multiple sources, including sample preparation, instrument performance, and matrix effects.[1] An internal standard (IS) is a compound of known concentration that is added to all samples—calibrators, quality controls, and unknowns—prior to sample processing. The IS serves to normalize the response of the analyte of interest, thereby compensating for variability throughout the analytical workflow.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[2] These are compounds in which one or more atoms have been replaced with a heavier, stable isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). Methyl-D3 P-toluenesulfonate is a deuterated analog of methyl p-toluenesulfonate, a potential genotoxic impurity (GTI) that can form during pharmaceutical manufacturing processes.[3][4] The key advantage of a SIL IS is its near-identical chemical and physical properties to the analyte of interest. This results in similar behavior during sample extraction, chromatography, and ionization, leading to more accurate and precise quantification.[2]

Physicochemical Properties and Handling of Methyl-D3 P-toluenesulfonate

A thorough understanding of the physicochemical properties of Methyl-D3 P-toluenesulfonate is essential for its proper handling, storage, and use as an internal standard.

| Property | Value | Reference |

| Chemical Name | trideuteriomethyl 4-methylbenzenesulfonate | [5] |

| Synonyms | Methyl-d3 tosylate, Methyl-d3 4-methylbenzenesulfonate | [5] |

| CAS Number | 7575-93-1 | |

| Molecular Formula | C₈H₇D₃O₃S | [5] |

| Molecular Weight | 189.24 g/mol | |

| Appearance | Colorless or slightly yellow liquid or white solid | [5] |

| Melting Point | 25-28 °C | [6] |

| Boiling Point | 144-145 °C at 5 mmHg | [6] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, chloroform); insoluble in water. | [7] |

| Isotopic Purity | Typically ≥98 atom % D | [7] |

Storage and Handling:

Methyl-D3 P-toluenesulfonate should be stored at 2-8°C in a dry, well-ventilated place, protected from light.[5] It is important to handle the compound in a fume hood, wearing appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is stable under recommended storage conditions; however, it is good practice to re-analyze for chemical purity after three years.

Application: Quantification of Methyl P-toluenesulfonate (MPTS) as a Genotoxic Impurity

Methyl p-toluenesulfonate (MPTS) is a potential genotoxic impurity that can be formed during the synthesis of APIs.[3] Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the control of such impurities in pharmaceutical products.[8] The use of a deuterated internal standard like Methyl-D3 P-toluenesulfonate is highly recommended for the accurate and precise quantification of MPTS at trace levels.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of MPTS in an API using Methyl-D3 P-toluenesulfonate as an internal standard.

Caption: General workflow for the quantification of MPTS using Methyl-D3 P-toluenesulfonate as an internal standard.

Detailed Protocol: LC-MS/MS Method

This protocol provides a representative method for the analysis of MPTS in a generic API. Method optimization and validation are essential for specific applications.

3.2.1. Materials and Reagents

-

Methyl p-toluenesulfonate (MPTS) reference standard

-

Methyl-D3 P-toluenesulfonate (IS) reference standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Ammonium acetate (analytical grade)

-

API sample

3.2.2. Preparation of Solutions

-

MPTS Stock Solution (100 µg/mL): Accurately weigh 10 mg of MPTS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

IS Stock Solution (100 µg/mL): Accurately weigh 10 mg of Methyl-D3 P-toluenesulfonate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the MPTS stock solution with a 50:50 (v/v) mixture of acetonitrile and water to cover the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

-

Working IS Solution (10 ng/mL): Dilute the IS stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

3.2.3. Sample Preparation

-

Accurately weigh 100 mg of the API sample into a 10 mL volumetric flask.

-

Add 5 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Add 100 µL of the working IS solution (10 ng/mL) to the flask.

-

Vortex for 1 minute to dissolve the sample.

-

Dilute to volume with the 50:50 (v/v) acetonitrile/water mixture.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

3.2.4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Waters Symmetry C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Gradient | 30% B to 70% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| MS System | API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Spray Voltage | -4500 V |

| Source Temperature | 500 °C |

| MRM Transitions | MPTS: Q1 185.0 -> Q3 155.0Methyl-D3-PTS (IS): Q1 188.0 -> Q3 155.0 |

3.2.5. Data Analysis

-

Integrate the peak areas for both MPTS and the IS.

-

Calculate the peak area ratio of MPTS to the IS.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the MPTS standards.

-

Determine the concentration of MPTS in the API sample from the calibration curve.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A comprehensive validation of the analytical method is crucial to demonstrate its suitability for its intended purpose.[9] The validation should be performed in accordance with guidelines from regulatory bodies such as the FDA and the International Council for Harmonisation (ICH).[10]

Validation Parameters